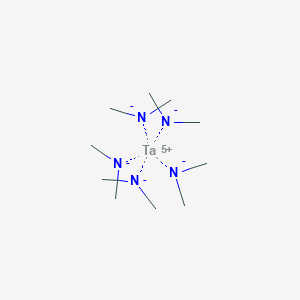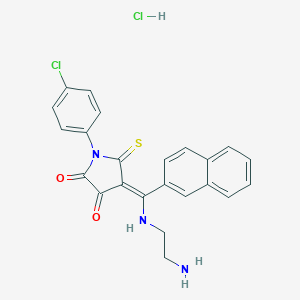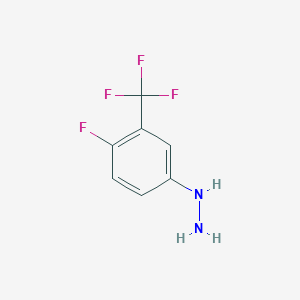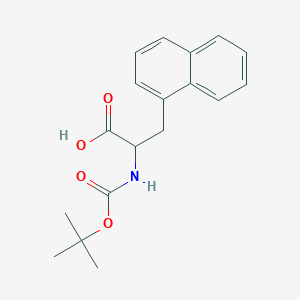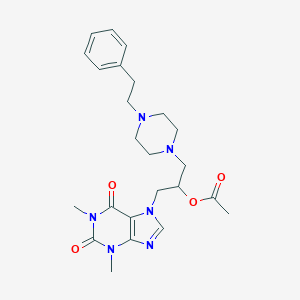
1-(1,3-Dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-3-(4-phenethylpiperazin-1-yl)propan-2-yl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Theophylline, 7-(2-acetoxy-3-(4-phenethyl-1-piperazinyl)propyl)-, is a synthetic derivative of theophylline, a well-known xanthine compound. Theophylline itself is widely used for its bronchodilator effects in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). This derivative is of interest due to its potential enhanced pharmacological properties and applications in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Theophylline, 7-(2-acetoxy-3-(4-phenethyl-1-piperazinyl)propyl)-, involves multiple steps. The starting material is typically theophylline, which undergoes alkylation to introduce the 7-(2-acetoxy-3-(4-phenethyl-1-piperazinyl)propyl) group. The reaction conditions often involve the use of strong bases such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The acetylation step is usually carried out using acetic anhydride in the presence of a catalyst like pyridine .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Theophylline, 7-(2-acetoxy-3-(4-phenethyl-1-piperazinyl)propyl)-, can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the removal of the acetoxy group, yielding the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used in the presence of a base such as potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the piperazine ring .
科学研究应用
Theophylline, 7-(2-acetoxy-3-(4-phenethyl-1-piperazinyl)propyl)-, has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on cellular signaling pathways and receptor interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for respiratory diseases and other conditions.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of Theophylline, 7-(2-acetoxy-3-(4-phenethyl-1-piperazinyl)propyl)-, involves multiple pathways:
Phosphodiesterase Inhibition: Similar to theophylline, this compound likely inhibits phosphodiesterase enzymes, leading to increased levels of cyclic AMP (cAMP) and subsequent bronchodilation.
Adenosine Receptor Blockade: It may block adenosine receptors, contributing to its stimulant and bronchodilator effects.
Histone Deacetylase Activation: This action can lead to anti-inflammatory effects, which are beneficial in treating respiratory conditions.
相似化合物的比较
Similar Compounds
Theophylline: The parent compound, used primarily for its bronchodilator effects.
Caffeine: Another xanthine derivative with stimulant properties.
Theobromine: Found in chocolate, it has mild stimulant effects and is structurally similar to theophylline.
Uniqueness
Theophylline, 7-(2-acetoxy-3-(4-phenethyl-1-piperazinyl)propyl)-, is unique due to the presence of the 7-(2-acetoxy-3-(4-phenethyl-1-piperazinyl)propyl) group, which may enhance its pharmacological properties and broaden its range of applications compared to other xanthine derivatives.
属性
CAS 编号 |
19977-18-5 |
|---|---|
分子式 |
C24H32N6O4 |
分子量 |
468.5 g/mol |
IUPAC 名称 |
[1-(1,3-dimethyl-2,6-dioxopurin-7-yl)-3-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl] acetate |
InChI |
InChI=1S/C24H32N6O4/c1-18(31)34-20(16-30-17-25-22-21(30)23(32)27(3)24(33)26(22)2)15-29-13-11-28(12-14-29)10-9-19-7-5-4-6-8-19/h4-8,17,20H,9-16H2,1-3H3 |
InChI 键 |
GAAJEMZXRGGKTC-UHFFFAOYSA-N |
SMILES |
CC(=O)OC(CN1CCN(CC1)CCC2=CC=CC=C2)CN3C=NC4=C3C(=O)N(C(=O)N4C)C |
规范 SMILES |
CC(=O)OC(CN1CCN(CC1)CCC2=CC=CC=C2)CN3C=NC4=C3C(=O)N(C(=O)N4C)C |
同义词 |
7-[2-Acetoxy-3-(4-phenethyl-1-piperazinyl)propyl]-1,3-dimethyl-7H-purine-2,6(1H,3H)-dione |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


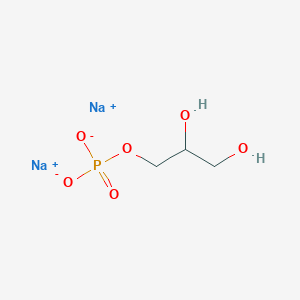
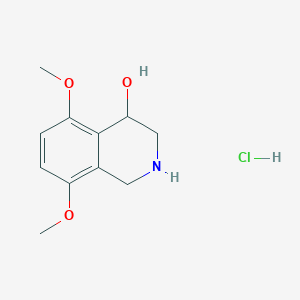
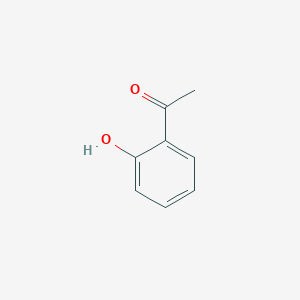
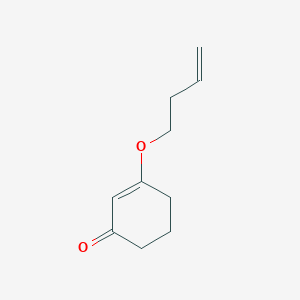
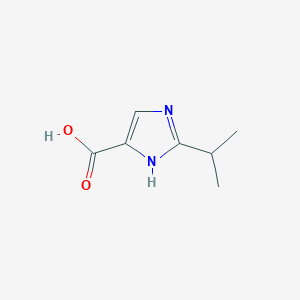
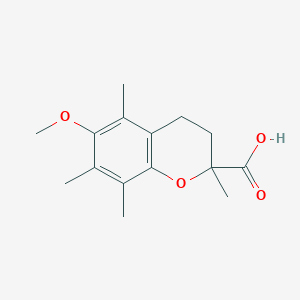
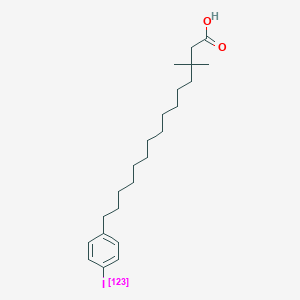
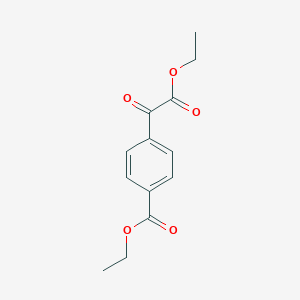
![2-Methylfuro[2,3-b]pyridin-3(2H)-one](/img/structure/B8850.png)
